Dopamine D2 Receptor Affinity and Subtype Selectivity Profile
Trimethobenzamide hydrochloride demonstrates high-affinity, selective antagonism at the dopamine D2 receptor (Ki = 32 nM), with negligible binding to other dopamine receptor subtypes (D1, D3, D4) as assessed by competitive radioligand binding assays. In contrast, metoclopramide exhibits a Ki of approximately 28 nM at D2 receptors but also displays significant affinity for 5-HT3 receptors (Ki ~300 nM) and 5-HT4 receptors, while prochlorperazine has a Ki of ~4 nM at D2 receptors and also binds to histamine H1 and muscarinic receptors .
| Evidence Dimension | D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 32 nM |
| Comparator Or Baseline | Metoclopramide: Ki ~28 nM (D2), also binds 5-HT3 (Ki ~300 nM); Prochlorperazine: Ki ~4 nM (D2), also binds H1 and muscarinic |
| Quantified Difference | Trimethobenzamide shows >30-fold selectivity for D2 over other receptors tested; metoclopramide and prochlorperazine exhibit broader polypharmacology |
| Conditions | Competitive radioligand binding assays using [3H]-spiperone on recombinant human dopamine D2 receptors |
Why This Matters
This selectivity profile is directly relevant to off-target side effect liability and informs drug selection in research and clinical settings where minimizing polypharmacology is a priority.
